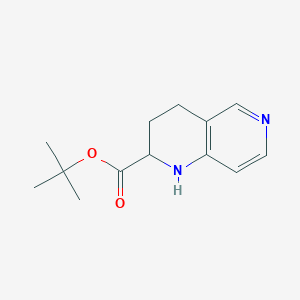

3-甲基-N-((5-氧代-1-苯基吡咯啉-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

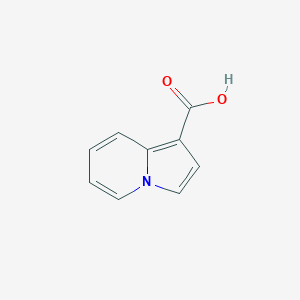

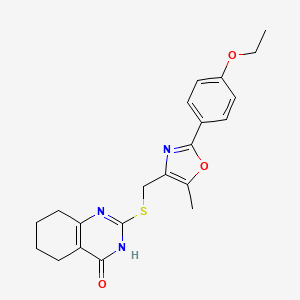

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

A series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone . The synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The synthesis of this compound involves a series of reactions starting from itaconic acid and resulting in the formation of 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .科学研究应用

神经阻断剂活性

苯甲酰胺的合成和神经阻断剂活性

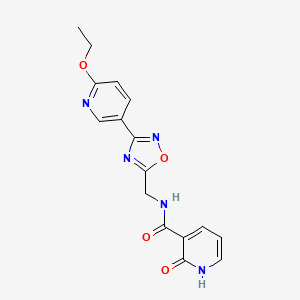

一项研究重点关注了一系列苯甲酰胺的合成和潜在神经阻断剂(抗精神病)活性,包括类似于 3-甲基-N-((5-氧代-1-苯基吡咯烷-3-基)甲基)苯甲酰胺的化合物。这些化合物被评估了对阿扑吗啡在大鼠中诱导的刻板行为的抑制作用,显示出结构和活性之间有良好的相关性。该研究强调了这些化合物作为神经阻断剂的潜力,与传统疗法相比具有较少的副作用(Iwanami 等,1981 年)。

抗癌剂

新型喹奴可利啶酮衍生物的合成和评估

另一项研究探索了新型喹奴可利啶酮衍生物作为潜在抗癌剂的合成。这些化合物经过设计、合成和评估其抗癌活性。一些衍生物显示出有效的抗癌活性,表明此类化合物具有进一步开发为癌症治疗剂的潜力(Soni 等,2015 年)。

药代动力学和抗纤维化药物潜力

新型 ALK5 抑制剂的药代动力学和组织分布

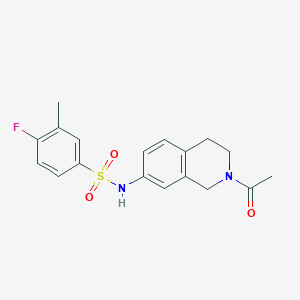

对新型 ALK5 抑制剂的药代动力学和组织分布的研究突出了其作为抗纤维化药物的潜力。该研究发现,该化合物具有与 3-甲基-N-((5-氧代-1-苯基吡咯烷-3-基)甲基)苯甲酰胺相似的结构,可抑制肾和肝纤维化并表现出抗转移作用。这表明其可作为一种有效的口服抗纤维化药物,并在多种动物模型中建立了详细的药代动力学特征(Kim 等,2008 年)。

未来方向

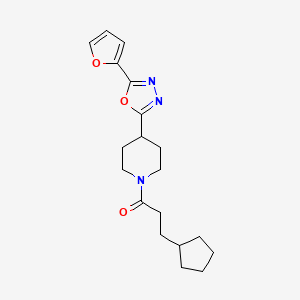

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . Future research could focus on the synthesis of novel synthetic analogues of this compound, exploring the influence of steric factors on biological activity, and investigating the structure–activity relationship (SAR) of the studied compounds .

属性

IUPAC Name |

3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-6-5-7-16(10-14)19(23)20-12-15-11-18(22)21(13-15)17-8-3-2-4-9-17/h2-10,15H,11-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPYSGRWSBKKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)

![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2700525.png)

![1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2700527.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2700530.png)